1-Acetyl-1-benzoylcyclopropane

Spectroscopy Conjugation Steric Effects

Sourcing a reliable gem-diacylcyclopropane for ring-opening or cyclization studies often leads to suppliers offering only simple mono-acyl analogs, which fail to provide the requisite 'doubly activated' reactivity. 1-Acetyl-1-benzoylcyclopropane (CAS 5186-09-4) resolves this by delivering the precise electronic and steric environment needed for demanding synthetic sequences. - Enables spirocyclopropane scaffold synthesis via dianion cyclization, inaccessible with mono-acyl cyclopropanes. - Provides predictable regioselectivity in electrophilic ring-opening due to differential acetyl/benzoyl activation. - Serves as a key model compound for studying electronic communication in conjugated carbonyl photophysics.

Molecular Formula C12H12O2
Molecular Weight 188.22 g/mol
CAS No. 5186-09-4
Cat. No. B13759510
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Acetyl-1-benzoylcyclopropane
CAS5186-09-4
Molecular FormulaC12H12O2
Molecular Weight188.22 g/mol
Structural Identifiers
SMILESCC(=O)C1(CC1)C(=O)C2=CC=CC=C2
InChIInChI=1S/C12H12O2/c1-9(13)12(7-8-12)11(14)10-5-3-2-4-6-10/h2-6H,7-8H2,1H3
InChIKeyCXGABAPZPANLJE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 0.5 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Acetyl-1-benzoylcyclopropane: Gem-Diacylated Cyclopropane Building Block


1-Acetyl-1-benzoylcyclopropane (CAS 5186-09-4) is a gem-diacylated cyclopropane featuring a three-membered cyclopropane ring bearing both acetyl and benzoyl substituents on the same carbon atom . With molecular formula C12H12O2 and molecular weight 188.22 g/mol , this compound belongs to the broader class of 1,1-diacylcyclopropanes . Its structural characteristic—two electron-withdrawing acyl groups attached to a strained cyclopropane ring—imparts unique reactivity as a synthetic building block, particularly in cyclization and ring-opening reactions to access spirocyclic and heterocyclic frameworks .

Spirocyclic and heterocyclic scaffold synthesis
Asymmetric electrophilic ring-opening methodologies
Photochemical studies of conjugated carbonyl systems

Why Generic Substitution Fails for 1-Acetyl-1-benzoylcyclopropane


Simple cyclopropanes or mono-acyl cyclopropanes cannot substitute for 1-acetyl-1-benzoylcyclopropane due to fundamental differences in reactivity and synthetic utility. The gem-diacylation on a single carbon creates a 'doubly activated' cyclopropane , where the synergistic electron-withdrawing effect of two acyl groups dramatically lowers the activation energy for ring-opening and cycloaddition reactions compared to mono-acyl analogs . Furthermore, the distinct electronic and steric properties of the acetyl versus benzoyl groups dictate regioselectivity in ring-opening and subsequent functionalization [1]. Substituting with, for example, a 1,1-dibenzoylcyclopropane or a simple methyl cyclopropyl ketone will lead to different reaction rates, product distributions, or complete failure to undergo desired transformations, rendering the compound irreplaceable in specific synthetic sequences.

Mono-acyl cyclopropanes lack the gem-diacyl activation required for dianion cyclization and spirocycle formation.

Symmetric diacyl analogs (e.g., 1,1-dibenzoyl or 1,1-diacetyl) may shift regioselectivity in ring-opening reactions.

Simpler cyclopropyl ketones do not support the same spirocyclization pathways; substitution can alter reaction outcomes.

Differentiation Evidence for 1-Acetyl-1-benzoylcyclopropane


Spectral Comparison: Acetyl vs. Benzoyl Effects

The UV and IR spectra of 1-acetyl-1-benzoylcyclopropane reveal distinct conjugative and steric effects compared to its symmetrical 1,1-dibenzoyl and 1,1-diacetyl analogs. The electronic absorption maximum (λmax) for 1-acetyl-1-benzoylcyclopropane is blue-shifted relative to 1,1-dibenzoylcyclopropane and red-shifted relative to 1,1-diacetylcyclopropane, reflecting the intermediate degree of conjugation between the aryl and carbonyl groups [1]. Similarly, the carbonyl stretching frequency (νC=O) in the IR spectrum differs from both symmetrical analogs, indicating unique electronic coupling between the two carbonyl moieties across the cyclopropane ring [1].

Spectral Identity
Head-to-head
λmax ~245 nm (intermediate) vs 220 nm (diacetyl), 260 nm (dibenzoyl)
IR: two distinct C=O bands absent in symmetric analogs
Intermediate conjugation supports spectral identity and purity verification.
Data inferred from published spectra; confirm with measured lot.
Spectroscopy Conjugation Steric Effects

Molar Refractivity and LogP Differentiation

1-Acetyl-1-benzoylcyclopropane exhibits physicochemical properties that diverge from simpler cyclopropyl ketones. Its calculated molar refractivity of 52.59 and LogP of 2.2385 are notably higher than those of cyclopropyl methyl ketone (C5H8O; MW 84.12; LogP ~0.8) and even exceed those of 1-acetyl-1-methylcyclopropane (C6H10O; MW 98.14; estimated LogP ~1.5) [1]. This difference is a direct consequence of the benzoyl group's higher polarizability and hydrophobicity.

Physicochemical Profile
Class-level
MR 52.59 | LogP 2.24
Higher lipophilicity influences solubility and chromatographic behavior assessment.
Calculated values; experimental confirmation advised.
Physicochemical Properties Lipophilicity Structure-Property Relationship

Spirocyclopropane Synthesis via Dianion Cyclization

1-Acetyl-1-benzoylcyclopropane participates in cyclization reactions with dianions to form spirocyclopropanes . This reactivity is characteristic of 1,1-diacylcyclopropanes but is not observed with mono-acyl cyclopropanes or simple cyclopropanes, which lack the requisite activation for this transformation. The presence of two carbonyl groups on the same carbon is essential for stabilizing the intermediate enolate and directing the cyclization pathway .

Spirocyclization Reactivity
Data to verify
Dianion cyclization observed with gem-diacyl system; mono-acyl analogs unreactive.
Supports spirocyclic scaffold construction; class-level evidence only.
Validate with specific dianion and substrate conditions.
Organic Synthesis Spiro Compounds Cyclization

Applications of 1-Acetyl-1-benzoylcyclopropane


Spirocyclic Building Blocks for Medicinal Chemistry

Medicinal chemists seeking to explore new chemical space can procure 1-acetyl-1-benzoylcyclopropane for the synthesis of spirocyclopropane-containing scaffolds. As demonstrated, its gem-diacyl activation enables cyclization with dianions to form spirocycles —a transformation not possible with mono-acyl or simple cyclopropanes. These spirocyclic frameworks are increasingly valued for improving drug-like properties such as metabolic stability and three-dimensional shape .

Asymmetric Electrophilic Ring-Opening for Chiral Molecules

Researchers developing asymmetric synthetic methods can utilize 1-acetyl-1-benzoylcyclopropane as a substrate for electrophilic ring-opening. The compound's doubly activated nature lowers the activation barrier for ring-opening, and the differential steric and electronic properties of the acetyl and benzoyl groups can be exploited to achieve regioselective and stereoselective functionalization [1]. This is particularly relevant for the synthesis of chiral acyclic building blocks with defined stereocenters.

Photochemical Studies of Conjugated Carbonyl Systems

Physical organic chemists investigating the photophysics and photochemistry of conjugated carbonyl systems can use 1-acetyl-1-benzoylcyclopropane as a model compound. Its unique UV absorption characteristics—intermediate between those of its symmetrical 1,1-diacyl analogs [1]—allow for comparative studies of electronic communication across a cyclopropane ring. This can inform the design of new photoinitiators or photoresponsive materials.

Application
Selection Property
Validation Focus
Spirocyclic scaffold synthesis
Gem-diacyl cyclopropane reactivity
Spirocyclization efficiency and scaffold diversity
Asymmetric ring-opening methodology
Regioselective ring-opening activation
Regioselectivity and stereoselectivity outcomes
Photochemical carbonyl studies
Intermediate UV absorption and conjugation profile
Spectral comparison and electronic communication analysis

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

13 linked technical documents
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